4-Bromo-2-methoxy-5-methylpyridine
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Overview
Description
4-Bromo-2-methoxy-5-methylpyridine is an organic compound with the molecular formula C7H8BrNO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the 4-position, a methoxy group at the 2-position, and a methyl group at the 5-position of the pyridine ring. It is commonly used as an intermediate in organic synthesis and has applications in various fields including pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
The primary target of 4-Bromo-2-methoxy-5-methylpyridine is the p38α mitogen-activated protein (MAP) kinase . This kinase is a serine/threonine kinase that links extracellular signals to the intracellular machinery, modulating a plethora of cellular processes .
Mode of Action
The compound interacts with its target, the p38α MAP kinase, in a competitive manner with adenosine triphosphate (ATP)^ . The hydroxyl-containing moieties at the imidazole C2-position of the compound may interact with the ribose and the phosphate binding site of the enzyme .
Biochemical Pathways
The p38α MAP kinase plays a crucial role in the release of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β . Therefore, the inhibition of p38α MAP kinase by this compound can potentially affect these biochemical pathways and their downstream effects.
Pharmacokinetics
It’s worth noting that the compound’s solubility and stability can significantly impact its bioavailability and pharmacokinetics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-methoxy-5-methylpyridine typically involves the bromination of 2-methoxy-4-methylpyridine. One common method includes the following steps :
Starting Material: 2-methoxy-4-methylpyridine.
Reagents: Sodium acetate and bromine.
Reaction Conditions: The reaction is carried out in ethyl acetate at 0°C, followed by stirring at 50°C for 18 hours.
Purification: The reaction mixture is cooled, diluted with water, and the pH is adjusted to 8 with aqueous sodium hydroxide. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined extracts are washed with water and brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude compound is purified by column chromatography to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include continuous flow processes and the use of automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-methoxy-5-methylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in reactions such as Suzuki-Miyaura coupling.
Oxidation and Reduction: The methoxy and methyl groups can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boron reagents to form carbon-carbon bonds.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride can be used.
Major Products
Suzuki-Miyaura Coupling: Produces biaryl compounds.
Oxidation: Can lead to the formation of carboxylic acids or aldehydes.
Reduction: Can result in the formation of alcohols or amines.
Scientific Research Applications
4-Bromo-2-methoxy-5-methylpyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and dyes.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-Bromo-2-methoxy-5-methylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This unique structure allows it to participate in specific reactions and applications that may not be feasible with other similar compounds .
Properties
IUPAC Name |
4-bromo-2-methoxy-5-methylpyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-5-4-9-7(10-2)3-6(5)8/h3-4H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SACMFJALIRLQLS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1Br)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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